2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine
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Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with phenyl, methoxyphenyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a common synthetic route might involve the following steps:
Preparation of Precursors: Synthesis of 2-thienyl and 4-methoxyphenyl derivatives.
Cyclization Reaction: The precursors undergo cyclization in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, inhibiting or activating their functions.
Material Science: In electronic applications, it may function as a charge carrier or light-emitting material, depending on its electronic structure and interactions with other components.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(4-methoxyphenyl)-6-(2-furyl)pyrimidine: Similar structure but with a furan ring instead of a thienyl ring.
2-Phenyl-4-(4-methoxyphenyl)-6-(2-pyridyl)pyrimidine: Similar structure but with a pyridyl ring instead of a thienyl ring.
Uniqueness
2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-24-17-11-9-15(10-12-17)18-14-19(20-8-5-13-25-20)23-21(22-18)16-6-3-2-4-7-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIFZOJUGVLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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